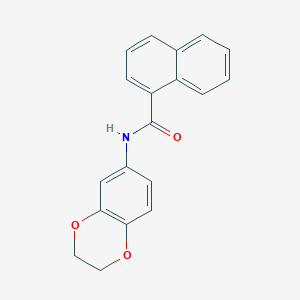
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate, also known as INH-NH-Bz, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of isoniazid, a first-line anti-tuberculosis drug. INH-NH-Bz has been found to exhibit potent anti-tubercular activity and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in the fatty acid biosynthesis pathway.
Biochemical and Physiological Effects:
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been found to exhibit low toxicity and good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, and it has a long half-life. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to have good bioavailability and can penetrate the blood-brain barrier. In addition, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been found to exhibit anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has several advantages for lab experiments. It has a well-defined chemical structure and can be easily synthesized in large quantities. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate also exhibits good solubility in water and organic solvents, which makes it suitable for in vitro and in vivo studies. However, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has some limitations for lab experiments. It is a relatively new compound, and its toxicity and side effects are not fully understood. Further studies are needed to determine the optimal dosage and administration route for 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate.
Orientations Futures
There are several future directions for the research on 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate. One direction is to investigate the potential of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate as a lead compound for the development of new anti-tuberculosis drugs. Another direction is to explore the anti-cancer and anti-inflammatory properties of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate and its potential use in the treatment of other diseases. Further studies are also needed to determine the optimal dosage and administration route of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate and to evaluate its toxicity and side effects in vivo.
Méthodes De Synthèse
The synthesis of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate involves the condensation of isoniazid and 4-(carbohydrazono)phenyl benzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been extensively studied for its anti-tubercular activity. It has been found to exhibit potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to have a synergistic effect with other anti-tuberculosis drugs, such as rifampicin and ethambutol. In addition to its anti-tubercular activity, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Propriétés
Formule moléculaire |
C20H15N3O3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H15N3O3/c24-19(16-10-12-21-13-11-16)23-22-14-15-6-8-18(9-7-15)26-20(25)17-4-2-1-3-5-17/h1-14H,(H,23,24)/b22-14+ |
Clé InChI |
XESXXGNCJARCOG-HYARGMPZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)
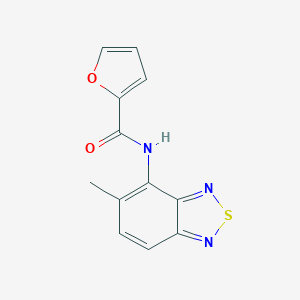
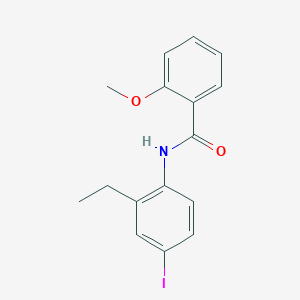

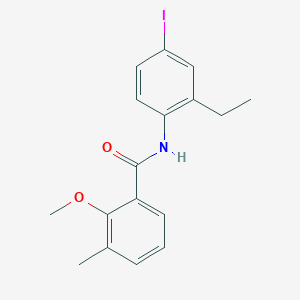

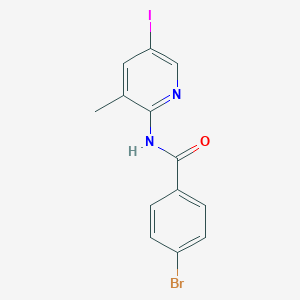
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
